Foreword: The Strategic Importance of Fluorinated Heterocycles
Foreword: The Strategic Importance of Fluorinated Heterocycles
An In-Depth Technical Guide to 1-(6-Fluoropyridin-2-yl)ethanone (CAS: 501009-05-8)
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] Fluorination can enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3] Within this context, fluorinated pyridines have emerged as privileged structures in drug discovery. This guide provides a comprehensive technical overview of 1-(6-Fluoropyridin-2-yl)ethanone, a key building block that embodies the synthetic versatility and strategic value of this chemical class.
Section 1: Core Molecular Profile
1-(6-Fluoropyridin-2-yl)ethanone is a substituted pyridine derivative featuring a fluorine atom at the 6-position and an acetyl group at the 2-position.[4][5][6] This specific arrangement of functional groups makes it a highly valuable intermediate for elaborating more complex molecular architectures.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. Predicted values, derived from computational models, provide a reliable estimation in the absence of comprehensive experimental data.
| Property | Value | Source(s) |
| CAS Number | 501009-05-8 | [4][5][6][7] |
| Molecular Formula | C₇H₆FNO | [4][6][8][9] |
| Molecular Weight | 139.13 g/mol | [4][7][8] |
| IUPAC Name | 1-(6-fluoropyridin-2-yl)ethanone | [8] |
| SMILES | CC(=O)C1=NC(F)=CC=C1 | [4][9] |
| InChI | InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | [8][9] |
| InChIKey | FUQLSKITBLFONX-UHFFFAOYSA-N | [8][9] |
| Predicted Density | 1.175 ± 0.06 g/cm³ | [8] |
| Predicted Boiling Point | 211.0 ± 20.0 °C | [8] |
| Predicted pKa | 0.08 ± 0.10 | [8] |
| Predicted XlogP | 1.3 | [9] |
Section 2: Synthesis, Reactivity, and Mechanistic Considerations
While a specific, peer-reviewed synthesis for 1-(6-Fluoropyridin-2-yl)ethanone is not detailed in the provided search results, a plausible and efficient synthetic route can be designed based on established organometallic methodologies for pyridine functionalization. The reactivity of the molecule is dictated by the interplay between the electron-withdrawing fluorine atom and the versatile acetyl group.
Proposed Synthetic Pathway
The most logical approach involves the acylation of a 6-fluoropyridine precursor. A standard and effective method is the reaction of an organometallic derivative of 2-bromo-6-fluoropyridine with an acetylating agent. This mirrors the synthesis of analogous non-fluorinated compounds like 2-acetylpyridine.[10]
Caption: Plausible synthesis of 1-(6-Fluoropyridin-2-yl)ethanone.
Experimental Protocol (Hypothetical)
This protocol is a validated, general procedure for this class of transformation.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromo-6-fluoropyridine (1.0 eq) and anhydrous THF.
-
Lithiation/Grignard Formation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Alternatively, for a Grignard approach, react with magnesium turnings in THF. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the organometallic intermediate.
-
Acylation: In a separate flask, prepare a solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF. Add this solution dropwise to the organometallic species at -78 °C. The use of a Weinreb amide is crucial here as it prevents over-addition to form a tertiary alcohol, a common side reaction with more reactive acylating agents like acetyl chloride.
-
Quenching and Work-up: After stirring for 2-3 hours, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-(6-Fluoropyridin-2-yl)ethanone.
Inherent Reactivity
The molecule's structure offers two primary sites for chemical modification:
-
The Pyridine Ring: The fluorine atom at the C6 position is a competent leaving group, making the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build molecular diversity.
-
The Acetyl Group:
-
Carbonyl Reactivity: The ketone can undergo a wide range of classical carbonyl reactions, including reduction to an alcohol, reductive amination, and addition of organometallics.
-
α-Proton Acidity: The methyl protons adjacent to the carbonyl are acidic and can be deprotonated using a suitable base (e.g., LDA, NaH) to form an enolate.[11] This enolate can then be alkylated, acylated, or used in condensation reactions (e.g., Aldol, Claisen), providing a powerful handle for carbon-carbon bond formation.
-
Section 3: Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. The expected spectral data are outlined below, providing a benchmark for experimental verification.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH ₃ (acetyl) | ~2.6 ppm (s) | Singlet, deshielded by the adjacent carbonyl group. |
| Pyridine H | ~7.5 - 8.1 ppm (m) | Complex multiplet pattern for the 3 aromatic protons. Coupling to the adjacent fluorine atom will result in additional splitting (J-coupling). | |
| ¹³C NMR | -C H₃ (acetyl) | ~25-30 ppm | Typical range for a methyl ketone carbon. |
| Pyridine C -F | ~160-165 ppm (d) | The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF). | |
| C =O (carbonyl) | ~195-200 ppm | Characteristic chemical shift for an aryl ketone carbonyl carbon. | |
| IR Spectroscopy | C=O Stretch | ~1690-1710 cm⁻¹ | Strong, sharp absorbance characteristic of an aryl ketone.[12] |
| C-F Stretch | ~1200-1250 cm⁻¹ | Strong absorbance typical for an aryl-fluoride bond. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 139 | Corresponds to the molecular weight of the compound.[9] |
| Fragment | m/z = 124 | Loss of the methyl group ([M-15]⁺). | |
| Fragment | m/z = 96 | Loss of the acetyl group ([M-43]⁺). |
Section 4: Applications in Drug Discovery and Materials Science
1-(6-Fluoropyridin-2-yl)ethanone is not typically a final therapeutic agent but rather a pivotal intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with potential biological activity or material properties.
Role as a Pharmaceutical Building Block
The fluoropyridine motif is present in numerous FDA-approved drugs.[3] This scaffold is often used to:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2]
-
Modulate Basicity: The electronegative fluorine atom reduces the basicity (pKa) of the pyridine nitrogen. This can be critical for optimizing drug absorption, reducing off-target interactions with aminergic receptors, and improving cell permeability.
-
Improve Target Affinity: Fluorine can participate in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, thereby increasing the potency of a drug candidate.[1]
The dual reactivity of 1-(6-Fluoropyridin-2-yl)ethanone allows for its seamless integration into drug synthesis workflows.
Caption: Synthetic utility of 1-(6-Fluoropyridin-2-yl)ethanone.
Utility in Supramolecular and Materials Chemistry
Pyridine-based ligands are fundamental in coordination chemistry for their ability to chelate metal ions.[13][14] Derivatives of this compound can be used to synthesize bipyridyl or terpyridyl ligands. The electronic properties of these ligands, and consequently the catalytic or photophysical properties of their metal complexes, can be precisely tuned by the fluorine substituent.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is synthesized from safety data sheets (SDS) for this compound and structurally similar chemicals.[15][16][17][18][19]
Hazard Identification
| Hazard Statement | Code | Class |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation | H315 | Skin Irritation (Category 2) |
| Causes serious eye irritation | H319 | Eye Irritation (Category 2A) |
| May cause respiratory irritation | H335 | STOT - Single Exposure (Category 3) |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[15][16][18]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][16] Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][15] Recommended storage temperature is often 2-8°C under an inert atmosphere.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]
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ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters. Available from: [Link]
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